2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate
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Overview
Description
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzothiazoles .
Scientific Research Applications
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in drug development, particularly for its anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of essential biological pathways, making it effective against various pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities.
Benzimidazole: Another heterocyclic compound with comparable medicinal properties.
Thiazole: Shares the sulfur-nitrogen ring structure and exhibits similar chemical behavior.
Uniqueness
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
199172-81-1 |
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Molecular Formula |
C16H13ClN2O3S |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C16H13ClN2O3S/c17-11-5-7-12(8-6-11)18-16(21)22-10-9-19-15(20)13-3-1-2-4-14(13)23-19/h1-8H,9-10H2,(H,18,21) |
InChI Key |
UNRURRRZZBCDIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCOC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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